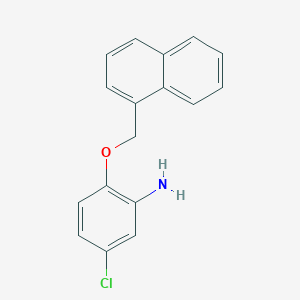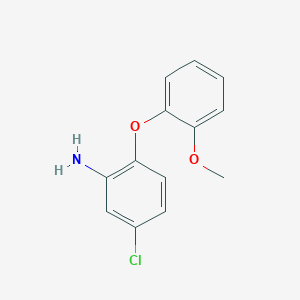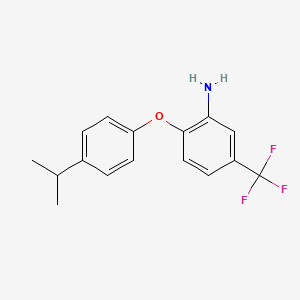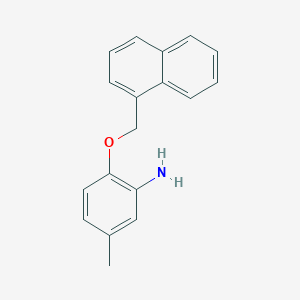
2-(Isopentyloxy)-5-(trifluoromethyl)aniline
Descripción general
Descripción
The compound “4-(Isopentyloxy)-2-(trifluoromethyl)aniline” is similar in structure and has a molecular formula of C12H16F3NO and a molecular weight of 247.26 . It’s used for proteomics research .
Synthesis Analysis
Trifluoromethylarylation of alkenes using anilines has been reported . This method allows the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts or an excess of reagents .Molecular Structure Analysis
The molecular structure of “4-(Isopentyloxy)-2-(trifluoromethyl)aniline” is given by the formula C12H16F3NO .Chemical Reactions Analysis
Trifluoromethylarylation of alkenes using anilines is a significant transformation . An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Development
One significant application is in the field of chemical synthesis, where derivatives of this compound have been used as transient directing groups or intermediates for the development of novel organic compounds. For instance, 2-Fluoro-5-(trifluoromethyl)aniline, a related compound, has been identified as a suitable monodentate transient directing group to enable Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process allows for the efficient and functional group-tolerant synthesis of compounds that can be further derivatized into useful quinazoline and fused isoindolinone scaffolds, which have potential applications in pharmaceuticals and materials science (Wu et al., 2021).
Pesticide Synthesis
Furthermore, derivatives of 2-(Isopentyloxy)-5-(trifluoromethyl)aniline have been instrumental in the synthesis of novel pesticides. A notable example is the synthetic process for bistrifluron, a potent growth-retarding agent against pests. This process involves multiple steps, including nitration, reduction, and chlorination, showcasing the compound's role in creating effective agricultural chemicals (Liu An-chan, 2015).
Advanced Material Synthesis
In the development of advanced materials, the study on the synthesis, characterization, and antiproliferative activity of metal complexes with trifluoromethyl-substituted anilines demonstrates the compound's utility in creating new materials with potential biomedical applications. These complexes have been analyzed for their structure and potential as anticancer agents, indicating the broader impact of such compounds beyond simple chemical intermediates (Kasumov et al., 2016).
Innovative Chemical Methodologies
Additionally, the compound's derivatives have been explored in innovative chemical methodologies, such as visible-light-promoted radical C-H trifluoromethylation of free anilines, presenting a novel approach to synthesizing biologically active and fluorine-containing molecules. This method offers a cost-effective and efficient route to trifluoromethylated anilines, which are valuable in pharmaceuticals and agrochemicals (Xie et al., 2014).
Mecanismo De Acción
Target of Action
It is known that trifluoromethyl-containing compounds are often used in the synthesis of pharmaceuticals and agrochemicals . Therefore, the targets could be a wide range of enzymes, receptors, or other proteins depending on the specific application.
Mode of Action
Trifluoromethyl-containing compounds are known to interact with their targets through the activation of the c–f bond in organic synthesis . This activation allows for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Biochemical Pathways
For example, a copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate has been reported, delivering various 2-trifluoromethylbenzimidazole products . This transformation proceeds via condensation of o-iodoaniline with ethyl trifluoropyruvate, followed by an intermolecular Ullmann-type cross-coupling reaction with aniline and intramolecular amination .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug molecules, which could potentially improve the bioavailability of the compound .
Safety and Hazards
While specific safety and hazard information for “2-(Isopentyloxy)-5-(trifluoromethyl)aniline” is not available, similar compounds like “4-(Trifluoromethyl)aniline” are known to cause skin and eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-methylbutoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-8(2)5-6-17-11-4-3-9(7-10(11)16)12(13,14)15/h3-4,7-8H,5-6,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKROSLQWYGIWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopentyloxy)-5-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline](/img/structure/B3171481.png)


![2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3171515.png)

![N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine](/img/structure/B3171524.png)
